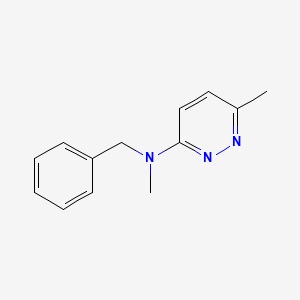

N-benzyl-N,6-dimethylpyridazin-3-amine

Description

N-Benzyl-N,6-dimethylpyridazin-3-amine is a pyridazine derivative characterized by a benzyl group and two methyl substituents on the pyridazine core. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

N-benzyl-N,6-dimethylpyridazin-3-amine |

InChI |

InChI=1S/C13H15N3/c1-11-8-9-13(15-14-11)16(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |

InChI Key |

TWBQKZZOADBZKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,6-dimethylpyridazin-3-amine typically involves the alkylation of pyridazine derivatives. One common method is the reaction of 5-benzyl-6-methylpyridazin-3(2H)-one with methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,6-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Various nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of N-alkylated pyridazines.

Scientific Research Applications

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The exact mechanism of action of N-benzyl-N,6-dimethylpyridazin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors compared to smaller substituents (e.g., methyl or chloro groups in ) .

- Electronic Modulation : The electron-donating methyl groups in the target compound may reduce electrophilicity compared to chloro-substituted analogs, altering reactivity in nucleophilic substitution reactions .

- Piperazine vs. Benzyl : ’s piperazinyl substituent introduces basicity and hydrogen-bonding capacity, which could improve aqueous solubility relative to the target’s benzyl group .

Antitumor Potential

Quinazoline derivatives () exhibit antitumor activity by targeting kinases or microtubules. While the target pyridazine lacks a fused quinazoline ring, its benzyl group may enable interactions with hydrophobic kinase domains, suggesting possible overlap in mechanisms .

Monoamine Oxidase (MAO) Inhibition

N-Benzyl-N'-isopropylhydrazine () is a known MAO inhibitor, with the benzyl group critical for binding to the enzyme’s active site . The target compound’s benzyl substituent may similarly interact with MAO, though the pyridazine core differs from hydrazine derivatives, likely altering potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.